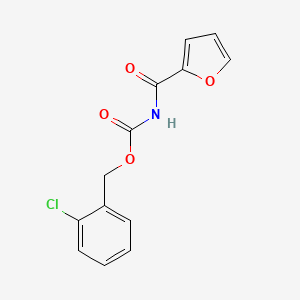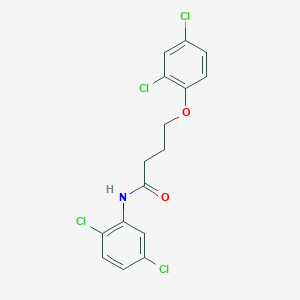![molecular formula C18H15NO2 B4679824 3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B4679824.png)
3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione
描述
3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione, also known as DMBI, is a fluorescent probe molecule that has been widely used in scientific research. It is a derivative of indandione, an organic compound that is commonly used in the synthesis of dyes and pigments. DMBI has unique spectroscopic properties that make it a valuable tool for studying biological processes and chemical reactions.
作用机制
3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione works by binding to specific molecules or structures within cells, causing them to fluoresce when exposed to light of a specific wavelength. The fluorescence emission spectrum of this compound is highly sensitive to changes in the local environment, such as changes in pH or the presence of other molecules. This makes it a valuable tool for studying the behavior of molecules and structures within cells.
Biochemical and Physiological Effects
This compound is a non-toxic molecule that does not have any known biochemical or physiological effects on cells or organisms. It is commonly used as a fluorescent probe in live-cell imaging experiments, where it can be used to monitor the behavior of cells and molecules in real-time.
实验室实验的优点和局限性
One of the main advantages of using 3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione in lab experiments is its high sensitivity and specificity for certain molecules and structures. It can be used to monitor changes in intracellular calcium levels, pH, and membrane potential, making it a valuable tool for studying cellular physiology. However, one limitation of using this compound is its relatively low fluorescence quantum yield, which can make it difficult to detect in low concentrations. Additionally, this compound is sensitive to photobleaching, which can limit its usefulness in long-term imaging experiments.
未来方向
There are several potential future directions for research involving 3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione. One area of interest is the development of new fluorescent probes based on the this compound structure, with improved fluorescence properties and sensitivity. Another area of interest is the application of this compound in the study of protein-protein interactions and other complex cellular processes. Finally, there is potential for the use of this compound in the development of new diagnostic and therapeutic tools for diseases such as cancer and Alzheimer's disease.
科学研究应用
3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. Its unique spectroscopic properties make it a valuable tool for studying biological processes such as protein-protein interactions, enzyme kinetics, and cell signaling pathways. This compound can be used to monitor changes in intracellular calcium levels, pH, and membrane potential, making it a versatile tool for studying cellular physiology.
属性
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]indene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)17(20)18(16)21/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNERSGIZCNVWLH-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(1-naphthyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4679742.png)
![2-(4-chlorophenyl)-3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4679743.png)
![2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B4679745.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679747.png)
![methyl 2-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4679753.png)
![3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4679754.png)


![N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4679805.png)
![N-isopropyl-4-methoxy-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4679810.png)
![3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4679823.png)
![N-(2-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4679831.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4679836.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4679840.png)